Lignosulfonic acid, sodium salt

Catalog No.
S659972
CAS No.
8061-51-6
M.F
C20H24Na2O10S2
M. Wt
534.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Lignosulfonic acid, sodium salt

CAS Number

8061-51-6

Product Name

Lignosulfonic acid, sodium salt

IUPAC Name

disodium;3-(2-hydroxy-3-methoxyphenyl)-2-[2-methoxy-4-(3-sulfonatopropyl)phenoxy]propane-1-sulfonate

Molecular Formula

C20H24Na2O10S2

Molecular Weight

534.5 g/mol

InChI

InChI=1S/C20H26O10S2.2Na/c1-28-18-7-3-6-15(20(18)21)12-16(13-32(25,26)27)30-17-9-8-14(11-19(17)29-2)5-4-10-31(22,23)24;;/h3,6-9,11,16,21H,4-5,10,12-13H2,1-2H3,(H,22,23,24)(H,25,26,27);;/q;2*+1/p-2

InChI Key

YDEXUEFDPVHGHE-UHFFFAOYSA-L

SMILES

COC1=CC=CC(=C1O)CC(CS(=O)(=O)[O-])OC2=C(C=C(C=C2)CCCS(=O)(=O)[O-])OC.[Na+].[Na+]

Solubility

Soluble (NTP, 1992)
SEE LIGNIN SULFONATE. MOLECULAR WEIGHTS RANGE FROM 1000-20,000; NO PRONOUNCED ODOR; NONHYGROSCOPIC; NO DEFINITE MP; DECOMPOSE ABOVE 200 °C; SPECIFIC GRAVITY ABOUT 1.5; FORMS COLLOIDAL SOLN OR DISPERSIONS IN WATER; LIGHT TAN TO DARK-BROWN POWDER; PRACTICALLY INSOL IN ALL ORG SOLVENTS /LIGNIN SULFONATE/

Synonyms

AHR 2438B, lignosulfonates, lignosulfuric acid, lignosulfuric acid, sodium salt

Canonical SMILES

COC1=CC=CC(=C1O)CC(CS(=O)(=O)[O-])OC2=C(C=C(C=C2)CCCS(=O)(=O)[O-])OC.[Na+].[Na+]

Isomeric SMILES

COC1=CC=CC(=C1O)C[C@H](CS(=O)(=O)[O-])OC2=C(C=C(C=C2)CCCS(=O)(=O)[O-])OC.[Na+].[Na+]
  • Human Immunodeficiency Virus (HIV-1): Research suggests that LSNS exhibits broadly anti-HIV-1 activity by potentially interfering with the virus's entry into host cells [].
  • Herpes Simplex Virus (HSV-1 and HSV-2): Studies indicate that LSNS possesses antiviral activity against both types of Herpes Simplex Virus in cell cultures and animal models [].

Lignosulfonic acid, sodium salt, also known as sodium lignosulfonate, is a water-soluble polymer derived from lignin, a complex organic polymer found in the cell walls of plants. This compound is primarily obtained as a byproduct of the sulfite pulping process used in paper production. Lignosulfonic acid, sodium salt has a molecular formula of C20H24Na2O10S2C_{20}H_{24}Na_2O_{10}S_2 and an average molecular weight ranging from 52,000 to 54,000 g/mol. Its structure consists of a randomly branched polyelectrolyte with multiple sulfonate and carboxylic acid groups, which contribute to its solubility in water and its functionality as a dispersing agent .

The mechanism of action of lignosulfonate depends on the specific application. Here are some examples:

  • Dispersant: Due to its amphiphilic nature, lignosulfonate can adsorb onto particle surfaces, preventing aggregation and promoting dispersion in aqueous solutions.
  • Chelating Agent: The ability of lignosulfonate to form complexes with metal ions makes it useful for chelation processes, such as removing metal contaminants from wastewater.
  • Biodegradation Enhancement: Lignosulfonate can stimulate the growth of certain microorganisms involved in the biodegradation of pollutants.

Note

The specific mechanism needs to be investigated for each application.

  • Skin Irritation: Prolonged or repeated skin contact may cause irritation.
  • Inhalation Irritation: Dust inhalation may irritate the respiratory tract.
  • Environmental Impact: While readily biodegradable, large quantities released into the environment can potentially impact aquatic life.

The chemical reactivity of lignosulfonic acid, sodium salt is influenced by its sulfonation degree, which affects its solubility and surface activity. When exposed to acidic conditions, it can precipitate due to the protonation of its sulfonate groups. Various methods exist for determining the sulfonation degree, including elemental analysis and potentiometric titration. The compound can also interact with other substances in aqueous solutions, influencing their stability and behavior .

Lignosulfonic acid, sodium salt exhibits notable biological activities. It has demonstrated antiviral properties against human immunodeficiency virus and herpes simplex virus through mechanisms that inhibit viral entry into host cells. Additionally, it possesses antifungal activity, particularly against species of Candida, by disrupting cell membrane integrity . Its potential as an antimicrobial agent has garnered interest due to its natural origin and efficacy against various pathogens.

The primary method for synthesizing lignosulfonic acid, sodium salt involves the sulfite pulping process, where lignin is extracted from wood chips using sulfite chemicals. The resulting lignin is then subjected to sulfonation to produce lignosulfonates. Alternative methods include ultrafiltration techniques to isolate and purify the compound from spent pulping liquors . These processes vary based on the source of lignin (hardwood vs. softwood) and the specific conditions employed during extraction.

Lignosulfonic acid, sodium salt has a wide range of applications across various industries:

  • Construction: Used as a dispersing agent in cement and concrete formulations.
  • Agriculture: Serves as an additive in animal feeds and fertilizers.
  • Textiles: Functions as a dye dispersant.
  • Paper Industry: Acts as a de-foaming agent during paper production.
  • Chemical Industry: Utilized in adhesives and coatings .
  • Environmental

Research into the interactions of lignosulfonic acid, sodium salt with biological systems has revealed its multifaceted roles. It targets viral glycoproteins and host receptors, inhibiting viral entry effectively when used prior to exposure to viruses. Studies have shown that its molecular weight influences its antiviral efficacy, with higher molecular weights generally exhibiting greater activity . Furthermore, its interactions with fungal cell membranes suggest potential mechanisms for its antifungal properties.

Several compounds share structural or functional similarities with lignosulfonic acid, sodium salt. Here are some notable examples:

Compound NameDescriptionUnique Features
LigninA complex polymer found in plant cell walls; precursor to lignosulfonates.Lacks sulfonate groups; primarily structural role.
Sodium humateA sodium salt derived from humic substances; used in agriculture and water treatment.Rich in organic matter; enhances soil fertility.
Polyvinyl alcoholA synthetic polymer used in adhesives and coatings.Synthetic origin; lacks natural antimicrobial properties.
Sodium alginateA polysaccharide derived from algae; used as a thickener and stabilizer.Forms gels; used extensively in food applications.

Lignosulfonic acid, sodium salt is unique due to its natural origin from lignin and its specific antimicrobial properties combined with its utility across diverse industrial applications .

Physical Description

Lignosulfonic acid, sodium salt is a light tan powder. (NTP, 1992)
Tan solid; [HSDB]

Color/Form

tan, free-flowing spray-dried powder

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

1

Exact Mass

534.06062787 g/mol

Monoisotopic Mass

534.06062787 g/mol

Heavy Atom Count

34

Related CAS

8062-15-5 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 626 companies from 3 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 468 of 626 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 158 of 626 companies with hazard statement code(s):;
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Therapeutic Uses

MEDICATION (VET): HOURLY ORAL ADMIN OF 500 MG SODIUM LIGNOSULFONATE INHIBITED PEPSIN IN GASTRIC JUICE OF 3 FEMALE MONGREL DOGS WITH TOTAL GASTRIC FISTULAS. IT MAY BE USEFUL IN TREATMENT OF PEPTIC ULCER.
MEDICATION (VET): EFFECTIVE AGAINST HERPES SIMPLEX TYPE I & II OF HUMAN CELL LINES IN CULTURE & AGAINST TYPE I & II IN VAGINAL INFECTIONS IN GUINEA PIGS & MICE.

Pictograms

Irritant

Irritant

Other CAS

8061-51-6

Wikipedia

Sodium_lignosulfonate

Use Classification

EPA Safer Chemical Functional Use Classes -> Polymers
Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern
Cosmetics -> Surfactant

Methods of Manufacturing

BY-PRODUCT OF SULFITE PULPING PROCESS FOR PAPER, EITHER FROM USE OF SODIUM BISULFITE ON THE WOOD OR BY TREATMENT OF SULFITE LIQUOR FROM CALCIUM BISULFITE PULPING WITH SODIUM SULFATE
SEE LIGNIN SULFONATE. METALLIC SULFONATE SALT MADE FROM LIGNIN OF SULFITE PULP-MILL LIQUORS. ... COMMERCIALLY AVAIL AS SALTS OF MOST METALS & OF AMMONIUM. /LIGNIN SULFONATE/

General Manufacturing Information

Lignosulfonic acid, sodium salt: ACTIVE
XU - indicates a substance exempt from reporting under the Chemical Data Reporting Rule, (40 CFR 711).

Stability Shelf Life

SEE LIGNIN SULFONATE. STABLE IN DRY FORM & RELATIVELY STABLE IN AQ SOLN /LIGNIN SULFONATE/

Dates

Modify: 2023-08-15
Gordts, S. C., Férir, G., D’Huys, T., Petrova, M. I., Lebeer, S., Snoeck, R., . . . Schols, D. (2015). The Low-Cost Compound Lignosulfonic Acid (LA) Exhibits Broad-Spectrum Anti-HIV and Anti-HSV Activity and Has Potential for Microbicidal Applications. PLoS ONE, 10(7). doi:10.1371/journal.pone.0131219Qiu, M., Wang, Q., Chu, Y., Yuan, Z., Song, H., Chen, Z., & Wu, Z. (2012). Lignosulfonic Acid Exhibits Broadly Anti-HIV-1 Activity – Potential as a Microbicide Candidate for the Prevention of HIV-1 Sexual Transmission. PLoS ONE, 7(4). doi:10.1371/journal.pone.0035906

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